An In-depth Technical Guide to Imidazo[1,2-a]pyridine-6-carbonitrile: Chemical Properties and Structure
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-6-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, yet highly significant derivative: Imidazo[1,2-a]pyridine-6-carbonitrile. This molecule, characterized by the fusion of an imidazole and a pyridine ring with a nitrile functional group at the 6-position, serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic and structural features make it a compound of great interest for researchers dedicated to the discovery and development of new drugs, particularly in the fields of oncology and infectious diseases. This document aims to provide a comprehensive technical overview of its chemical properties, structural elucidation, synthesis, and reactivity, serving as a vital resource for scientists and professionals in the field.
Core Molecular Attributes
Imidazo[1,2-a]pyridine-6-carbonitrile is a solid, heterocyclic compound with the molecular formula C₈H₅N₃.[2] Its structure is defined by the fusion of a five-membered imidazole ring and a six-membered pyridine ring, with a nitrile (-C≡N) group substituted at the 6-position of the bicyclic system.
Physicochemical Properties
A summary of the key physicochemical properties of Imidazo[1,2-a]pyridine-6-carbonitrile is presented in the table below. These properties are fundamental for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅N₃ | [2] |
| Molecular Weight | 143.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 161-167 °C | [2] |
| CAS Number | 106850-34-4 | [2] |
| Solubility | Very slightly soluble in water (0.86 g/L at 25 °C) | [3] |
Structural Representation
The structural formula and numbering of the imidazo[1,2-a]pyridine ring system are crucial for understanding its chemistry. The nitrile group at the 6-position significantly influences the molecule's electronic properties and reactivity.
Caption: Structure of Imidazo[1,2-a]pyridine with standard atom numbering.
Spectroscopic and Crystallographic Characterization
Elucidation of the structure of Imidazo[1,2-a]pyridine-6-carbonitrile relies on a combination of spectroscopic techniques and X-ray crystallography. While a specific crystal structure for the 6-carbonitrile derivative is not publicly available, data from closely related analogs provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the imidazo[1,2-a]pyridine core and the position of the nitrile substituent. The chemical shifts are influenced by the aromaticity of the bicyclic system and the electron-withdrawing nature of the nitrile group.
Predicted ¹H NMR Spectral Data: The proton signals for the imidazo[1,2-a]pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The specific coupling patterns and chemical shifts can be predicted based on the analysis of similar structures reported in the literature.[4]
Predicted ¹³C NMR Spectral Data: The carbon signals will appear in the aromatic region, with the carbon of the nitrile group exhibiting a characteristic downfield shift. The chemical shifts of the pyridine ring carbons are influenced by the fused imidazole ring.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. A prominent and sharp absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.[5] Aromatic C-H and C=C stretching vibrations will also be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 143.15. Fragmentation patterns of the imidazo[1,2-a]pyridine ring system typically involve the loss of HCN and C₂H₂N.[6]
X-ray Crystallography
Synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several established methods. A common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7][8]
General Synthetic Strategy
The synthesis of Imidazo[1,2-a]pyridine-6-carbonitrile would typically start from a 2-aminopyridine bearing a cyano group at the 5-position. This starting material can then be reacted with an appropriate α-halocarbonyl compound to construct the fused imidazole ring.
Caption: General synthetic workflow for Imidazo[1,2-a]pyridine-6-carbonitrile.
Exemplary Experimental Protocol
The following is a representative, detailed protocol for the synthesis of a related compound, which can be adapted for Imidazo[1,2-a]pyridine-6-carbonitrile. This protocol is based on the synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile.[7]
Step 1: Synthesis of the Imidazo[1,2-a]pyridine core
-
A mixture of 2-amino-5-cyanopyridine (1 equivalent) and an α-halocarbonyl compound (e.g., bromoacetaldehyde, 1.1 equivalents) is prepared in a suitable solvent such as ethanol or DMF.
-
A base, such as sodium bicarbonate or potassium carbonate (2 equivalents), is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyridine-6-carbonitrile.
Justification of Experimental Choices:
-
Solvent: Ethanol and DMF are common solvents for this type of condensation reaction as they are polar enough to dissolve the reactants and facilitate the reaction.
-
Base: The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Chemical Reactivity and Potential for Derivatization
The imidazo[1,2-a]pyridine ring system exhibits a rich and diverse reactivity, making it an attractive scaffold for further functionalization. The presence of the nitrile group at the 6-position adds another layer of chemical versatility.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is an electron-rich heteroaromatic system. The C3 position is particularly susceptible to electrophilic substitution and radical reactions.[9][10] This allows for the introduction of a wide range of substituents at this position, which is a common strategy in drug discovery to modulate the biological activity of the scaffold.
Reactivity of the 6-Carbonitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, providing numerous avenues for derivatization.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. This transformation is valuable for introducing polar functional groups or for further coupling reactions.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group can serve as a key linker in the synthesis of more complex molecules.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.
-
Nucleophilic Addition: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.
Caption: Key chemical transformations of the 6-carbonitrile group.
Applications in Drug Discovery and Materials Science
The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[11] The unique properties of this scaffold have led to its exploration in a wide range of therapeutic areas.
-
Anticancer Research: Numerous derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer activity. The ability to easily functionalize the core structure allows for the fine-tuning of activity against specific cancer cell lines.[10]
-
Antituberculosis Agents: The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new drugs to combat tuberculosis.
-
Antiviral and Antimicrobial Agents: The broad biological activity of this scaffold extends to antiviral and antimicrobial applications.[5]
-
Materials Science: The fluorescent properties of some imidazo[1,2-a]pyridine derivatives make them interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.[12]
Conclusion
Imidazo[1,2-a]pyridine-6-carbonitrile is a molecule of significant interest due to its versatile chemical nature and its role as a precursor to a wide range of potentially bioactive compounds. Its synthesis is achievable through established heterocyclic chemistry, and its structure offers multiple points for further derivatization. The insights provided in this guide underscore the importance of this compound as a valuable tool for researchers and professionals in the ongoing quest for novel therapeutics and advanced materials. The continued exploration of the chemistry of Imidazo[1,2-a]pyridine-6-carbonitrile and its derivatives holds great promise for future scientific advancements.
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